molecular formula C10H19Cl2N3 B1420178 4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1032758-55-6

4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Cat. No. B1420178
CAS RN: 1032758-55-6
M. Wt: 252.18 g/mol
InChI Key: JQZUIUWLQFCWOP-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3.2ClH/c1-9-12-6-7-13 (9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H . This indicates that the compound contains 10 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is sparingly soluble in water and very soluble in methanol . The molecular weight of this compound is 252.19 .

Scientific Research Applications

Potential in Antimalarial Treatment

4-[(2-Methyl-1H-Imidazol-1-Yl)Methyl]Piperidine Dihydrochloride and its derivatives have potential applications in antimalarial treatments. A study focused on synthesizing a compound with a similar structure, demonstrating its potential as an anti-malarial agent. The synthesis method was deemed feasible and efficient, suggesting the utility of such compounds in developing new antimalarial drugs (Guo Qian-yi, 2011).

Role in Cancer Treatment

Compounds structurally related to 4-[(2-Methyl-1H-Imidazol-1-Yl)Methyl]Piperidine Dihydrochloride have been explored in cancer treatment. For example, one study investigated novel anaplastic lymphoma kinase (ALK) inhibitors with potential applications in cancer therapy. These compounds, including structural analogs of 4-[(2-Methyl-1H-Imidazol-1-Yl)Methyl]Piperidine Dihydrochloride, showed varying degrees of stability and potency against ALK, indicating their relevance in developing cancer treatments (Y. Teffera et al., 2013).

Aurora Kinase Inhibition

The compound and its derivatives have been implicated in Aurora kinase inhibition, which may be useful in cancer treatment. One study presented a compound with a similar structure as an Aurora kinase inhibitor, highlighting its potential use in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Reduction of CYP450 Inhibition

Research has shown that derivatives based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template, a structural analog, displayed low CYP2D6 and CYP3A4 inhibitory profiles. This indicates the potential of these compounds in reducing drug-drug interactions and adverse effects related to CYP450 inhibition, a common issue with many pharmaceuticals (M. Berlin et al., 2006).

Applications in Antimicrobial and Antifungal Activity

Another area of application is in the development of antimicrobial and antifungal agents. Compounds similar in structure to 4-[(2-Methyl-1H-Imidazol-1-Yl)Methyl]Piperidine Dihydrochloride have shown significant biological activity against various strains, suggesting their potential in treating infectious diseases (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

Discovery of NMDA Receptor Ligands

Compounds structurally similar to 4-[(2-Methyl-1H-Imidazol-1-Yl)Methyl]Piperidine Dihydrochloride have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, suggesting their potential use in neurological disorders like Parkinson's disease (J. Wright et al., 1999).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and may cause respiratory system damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-9-12-6-7-13(9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUIUWLQFCWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

CAS RN

915923-29-4
Record name 4-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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